Home > Products > Screening Compounds P2318 > Rivaroxaban-13C6
Rivaroxaban-13C6 - 1261392-59-9

Rivaroxaban-13C6

Catalog Number: EVT-1446193
CAS Number: 1261392-59-9
Molecular Formula: C19H18ClN3O5S
Molecular Weight: 441.833
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban)

Compound Description: 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide, commercially known as rivaroxaban, is a highly potent and selective direct Factor Xa (FXa) inhibitor. [] Rivaroxaban exhibits excellent in vivo antithrombotic activity and good oral bioavailability. [] It is currently undergoing clinical development for the prevention and treatment of thromboembolic diseases. []

5-chloro-N-formyl-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-yl}methyl)thiophene-2-carboxamide

Compound Description: This compound is a prodrug of rivaroxaban. []

Overview

Rivaroxaban-13C6 is a stable isotope-labeled form of rivaroxaban, an oral anticoagulant that inhibits factor Xa, a crucial component in the coagulation cascade. This compound is primarily utilized in pharmacokinetic studies and therapeutic drug monitoring due to its unique properties and ability to provide insights into drug metabolism and interactions. Rivaroxaban itself is extensively used for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis and pulmonary embolism.

Source

Rivaroxaban-13C6 can be synthesized from its parent compound, rivaroxaban, through isotopic labeling processes. The use of stable isotopes such as carbon-13 allows researchers to trace the compound's behavior in biological systems without altering its chemical properties significantly.

Classification

Rivaroxaban-13C6 falls under the category of direct oral anticoagulants (DOACs) and is specifically classified as a factor Xa inhibitor. This classification is crucial for understanding its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of rivaroxaban-13C6 involves the incorporation of six carbon-13 atoms into the molecular structure of rivaroxaban. Various synthetic routes have been explored, but one notable method includes:

  1. Starting Materials: Utilizing precursors that are already enriched with carbon-13.
  2. Reactions: Employing standard organic reactions such as nucleophilic substitutions and cyclizations that are characteristic of rivaroxaban synthesis.
  3. Crystallization: The final product is purified through crystallization techniques to achieve the desired yield and quality.

Technical Details

The synthesis typically requires careful control of reaction conditions (temperature, solvent choice) to ensure high yield and purity. For example, using acetonitrile as a solvent can enhance solubility and reaction kinetics, while maintaining a controlled environment minimizes side reactions.

Molecular Structure Analysis

Structure

The molecular formula for rivaroxaban-13C6 is C19H18ClN3O5S, where six hydrogen atoms are replaced with carbon-13 isotopes. This isotopic substitution does not significantly alter the chemical properties but allows for precise tracking in analytical studies.

Data

  • Molecular Weight: Approximately 441.9 g/mol (considering the isotopic substitution).
  • Structural Features: The structure includes a chloro group, a sulfonamide moiety, and a pyridine ring, which are essential for its biological activity.
Chemical Reactions Analysis

Reactions

Rivaroxaban-13C6 undergoes similar chemical reactions as its non-labeled counterpart. Key reactions include:

  1. Hydrolysis: The compound can hydrolyze under acidic or basic conditions, which is essential for understanding its stability in biological systems.
  2. Metabolism: In vivo studies show that rivaroxaban-13C6 can be metabolized by cytochrome P450 enzymes, leading to various metabolites that can also be traced using mass spectrometry.

Technical Details

Analytical techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are employed to study these reactions quantitatively, allowing for detailed analysis of metabolic pathways.

Mechanism of Action

Process

Rivaroxaban exerts its anticoagulant effect by directly inhibiting factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby blocking the formation of fibrin clots.

Data

  • Inhibition Constant (Ki): Rivaroxaban has a Ki value indicating strong binding affinity to factor Xa.
  • Half-life: The terminal half-life of rivaroxaban ranges from 5 to 9 hours in adults.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Low solubility in water (~0.01 mg/mL), which affects its bioavailability.

Chemical Properties

  • pKa Values: Strongest acidic pKa around 13.6; strongest basic pKa around -1.6.
  • Molecular Polar Surface Area: Approximately 88.18 Ų, influencing permeability across biological membranes.
Applications

Scientific Uses

Rivaroxaban-13C6 serves multiple scientific purposes:

  1. Pharmacokinetic Studies: It allows researchers to track the absorption, distribution, metabolism, and excretion of rivaroxaban in clinical settings.
  2. Therapeutic Drug Monitoring: The stable isotope labeling facilitates accurate quantification in biological samples, enhancing patient management strategies.
  3. Metabolite Identification: Its use in mass spectrometry helps identify and characterize metabolites formed during drug metabolism.
Fundamentals of Isotope-Labeled Standards in Pharmacological Research

Structural and Chemical Properties of Rivaroxaban-13C6

Rivaroxaban-13C6 (CAS 1261392-59-9) is a carbon-13 labeled isotopologue of the direct Factor Xa inhibitor rivaroxaban. Its molecular formula is C1313C6H18ClN3O5S, with a molecular weight of 441.84 g/mol – 6 mass units higher than unlabeled rivaroxaban (435.9 g/mol) due to the substitution of six 12C atoms with 13C isotopes. The isotopic enrichment is typically ≥99% 13C, ensuring minimal natural isotope interference in analytical applications [4] [7]. The 13C atoms are incorporated at the morpholinophenyl ring system, maintaining the molecule's stereochemical integrity as evidenced by the conserved (S)-configuration at the oxazolidinone chiral center [7] [9]. This strategic labeling preserves the compound's physicochemical behavior while creating a distinct mass signature.

Table 1: Structural Identifiers of Rivaroxaban-13C6

PropertyValue
CAS Registry Number1261392-59-9
IUPAC Name(S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl-1,2,3,4,5,6-13C6)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
Synonyms[13C6]-Rivaroxaban; Rivaroxaban-13C6
Molecular FormulaC1313C6H18ClN3O5S
Exact Mass441.93532 Da
Isotopic Distribution≥99% 13C at designated positions
Chiral Centers(S)-configuration at C5 (oxazolidinone)

The compound typically appears as a solid with solubility profiles matching unlabeled rivaroxaban in methanol/water (50:50) and acidic methanol solutions [1] [4]. This identical solubility ensures co-elution with the native analyte during chromatographic separation, a critical requirement for effective internal standardization.

Role of Stable Isotopes in Quantitative Mass Spectrometry

Stable isotope-labeled internal standards like rivaroxaban-13C6 are indispensable for achieving high-fidelity quantitation in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The 13C6 label provides three essential functions: (1) Compensation for matrix effects by co-eluting with the analyte, (2) Correction for extraction efficiency variations during sample preparation, and (3) Distinction from native analyte via mass differential without chromatographic resolution shifts [2] [3].

Validation studies demonstrate rivaroxaban-13C6 enables quantification of rivaroxaban in human plasma with exceptional precision. When incorporated into UPLC-MRM (multiple reaction monitoring) methods, it achieves:

  • Linear calibration from 0.8–800 μg/L (r >0.99)
  • Lower limit of quantification (LLOQ) of 0.54 μg/L in plasma matrix
  • Intra-assay coefficients of variation <6%
  • Mean recovery of 87.0% (range 73.6–105.4%) [2]

Table 2: Analytical Performance Using Rivaroxaban-13C6 in Validated Methods

ParameterPerformance with Rivaroxaban-13C6
Linear Range0.8–800 μg/L (r >0.99)
LOD (Plasma Matrix)0.34 μg/L
LLOQ (Plasma Matrix)0.54 μg/L
Intra-assay CV<6%
Inter-assay CV<9%
Accuracy<5% inaccuracy
Ion SuppressionNo significant suppression at elution times
StabilityStable in citrate plasma at -20°C, 4°C, RT ≥1 week

The isotopic standard's utility is particularly evident when compared to functional coagulation assays. While anti-Xa assays show correlation (rs=0.98) with rivaroxaban concentrations, they suffer from cross-reactivity with other anticoagulants and limited sensitivity below 30 μg/L. LC-MS/MS with rivaroxaban-13C6 provides absolute specificity unaffected by co-medications like heparin or direct thrombin inhibitors [2] [8]. This specificity is crucial in emergency scenarios where multiple anticoagulants may be present.

Synthesis and Characterization of Rivaroxaban-13C6

The synthesis of rivaroxaban-13C6 involves incorporating 13C-labeled precursors at the morpholinophenyl moiety early in the synthetic pathway. Manufacturers typically use benzene-13C6 as the starting material, which undergoes sequential transformations including Friedel-Crafts acylation, nucleophilic substitution, and stereoselective cyclization to construct the oxazolidinone-thiophene scaffold [7] [10]. Advanced techniques like preparative chiral chromatography ensure enantiomeric purity >99.9% for the (S)-isomer, the pharmacologically active form [9].

Rigorous characterization employs orthogonal analytical techniques:

  • Mass Spectrometry: Confirms molecular weight (441.84 g/mol) and isotopic enrichment via distinct [M+H]+ peaks at m/z 442.1 (vs. 436.1 for unlabeled)
  • Chromatography: UHPLC retention time matching with unlabeled rivaroxaban
  • NMR Spectroscopy: 13C-NMR shows six distinct resonances at 100–160 ppm, confirming 13C incorporation at aromatic positions
  • Purity Verification: Dual UV (254 nm) and MS detection with ≥98% chemical purity [4] [7] [10]

Commercial suppliers provide comprehensive Certificates of Analysis specifying:

  • Isotopic enrichment (≥99% 13C)
  • Chemical purity (≥98%)
  • Chromatographic purity
  • Residual solvent content
  • Sterility testing for in vitro use [1] [4]

Table 3: Commercial Specifications of Rivaroxaban-13C6

SupplierCatalog NumberPurityIsotopic EnrichmentPackagingPrice (USD)
TRCR538003>98%≥99% 13C10mg$10,725
TRCR538003>98%≥99% 13C25mg$16,225
ShimadzuC2139>98%≥99% 13CCustomUnspecified
BOC SciencesBLP-004146>98%≥99% 13CCustomUnspecified

Stability studies confirm the compound remains stable for ≥1 year when stored desiccated at -20°C, though accelerated degradation studies show increased susceptibility to photodegradation compared to unlabeled rivaroxaban due to the kinetic isotope effect [4] [7]. This necessitates strict storage protocols for analytical applications.

Properties

CAS Number

1261392-59-9

Product Name

Rivaroxaban-13C6

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C19H18ClN3O5S

Molecular Weight

441.833

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1+1,2+1,3+1,4+1,12+1,13+1

InChI Key

KGFYHTZWPPHNLQ-IQZATVSASA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Synonyms

5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide-13C6; BAY 59-7939-13C6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.